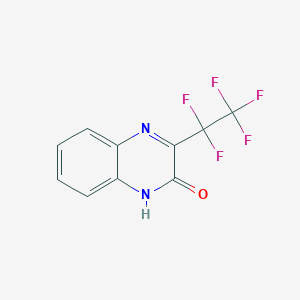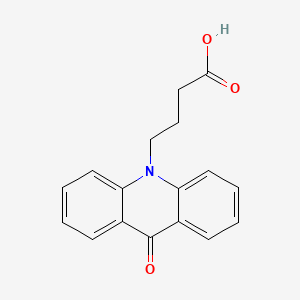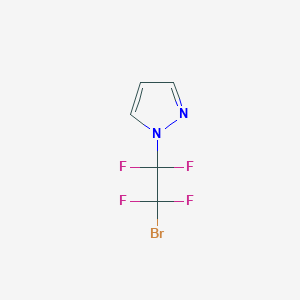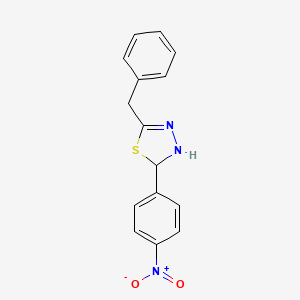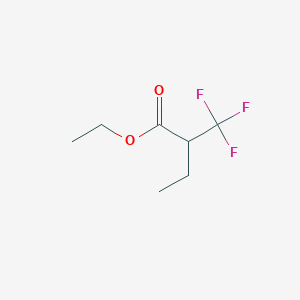
Ethyl 2-(trifluoromethyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(trifluoromethyl)butanoate is an organic compound with the molecular formula C7H11F3O2 It is an ester derived from butanoic acid and ethyl alcohol, with a trifluoromethyl group attached to the second carbon of the butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(trifluoromethyl)-, ethyl ester typically involves the esterification of butanoic acid with ethyl alcohol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-(trifluoromethyl)-, ethyl ester can be achieved through a high-temperature gas-phase reaction. This method involves the reaction of butanoic acid with ethyl alcohol in the presence of a catalyst such as copper oxide (CuO) or uranium oxide (UO3). The reaction is conducted at elevated temperatures to facilitate the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield butanoic acid and ethyl alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis is carried out using a strong acid like hydrochloric acid, while basic hydrolysis involves the use of a strong base such as sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butanoic acid and ethyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(trifluoromethyl)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The ester group can undergo hydrolysis, releasing butanoic acid and ethyl alcohol, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, ethyl ester: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Propanoic acid, 2-(trifluoromethyl)-, ethyl ester: Similar structure but with a shorter carbon chain, leading to different physical and chemical properties.
Pentanoic acid, 2-(trifluoromethyl)-, ethyl ester: Similar structure but with a longer carbon chain, affecting its reactivity and applications.
Uniqueness
Ethyl 2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
90784-38-6 |
|---|---|
Molecular Formula |
C7H11F3O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C7H11F3O2/c1-3-5(7(8,9)10)6(11)12-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
PZBFWLHXZOLQTQ-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)OCC)C(F)(F)F |
Canonical SMILES |
CCC(C(=O)OCC)C(F)(F)F |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,9,17,20,25,28-Hexaoxa-1,3,12,14-tetraazabicyclo[12.8.8]triacontane-2,13-dione, 3,12-dimethyl-](/img/structure/B1661338.png)


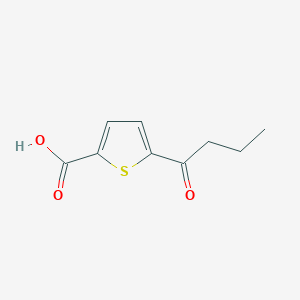
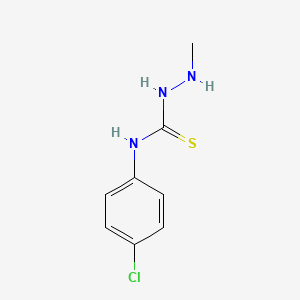
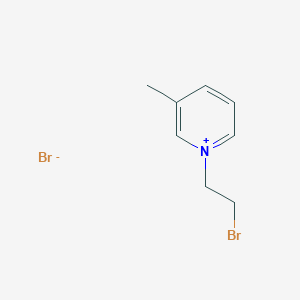
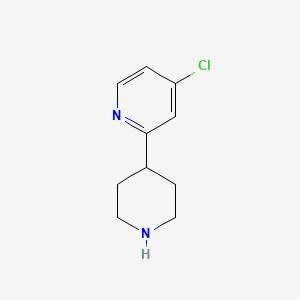
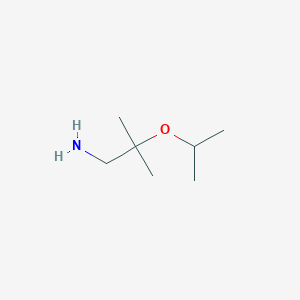
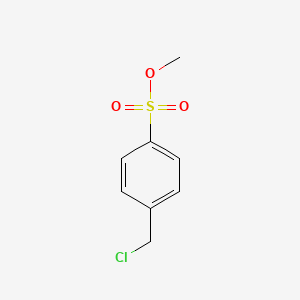
![2-{4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-(2-furylmethyl)acetamide](/img/structure/B1661354.png)
